4-[(3-{4-[(isopropylamino)sulfonyl]phenyl}propanoyl)amino]benzamide
Description
The compound “4-[(3-{4-[(isopropylamino)sulfonyl]phenyl}propanoyl)amino]benzamide” is a complex organic molecule. It is a derivative of benzamide, which is the simplest amide derivative of benzoic acid . The compound has additional functional groups attached to the benzamide core, including an isopropylamino group and a phenylpropanoyl group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide core with additional functional groups attached. These include an isopropylamino group, a sulfonyl group, and a phenylpropanoyl group . The exact arrangement of these groups on the benzamide core would determine the compound’s physical and chemical properties.Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the various functional groups present in its structure. The benzamide core, the isopropylamino group, the sulfonyl group, and the phenylpropanoyl group could each participate in different types of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. Benzamides are typically solids at room temperature and have high boiling points . They are slightly soluble in water and soluble in many organic solvents . The additional functional groups in this compound could modify these properties.Future Directions
The future directions for research on this compound could involve further exploration of its biological activity. For example, similar compounds have shown promising potential for developing novel antimicrobial agents to fight Gram-positive pathogens . Further studies could also explore the synthesis of this compound and its derivatives, as well as their potential applications in various fields.
Properties
IUPAC Name |
4-[3-[4-(propan-2-ylsulfamoyl)phenyl]propanoylamino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-13(2)22-27(25,26)17-10-3-14(4-11-17)5-12-18(23)21-16-8-6-15(7-9-16)19(20)24/h3-4,6-11,13,22H,5,12H2,1-2H3,(H2,20,24)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFIRKUJUYPEMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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